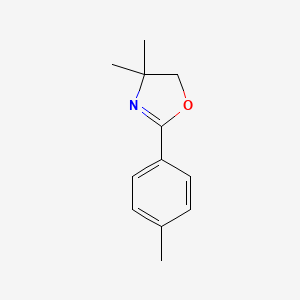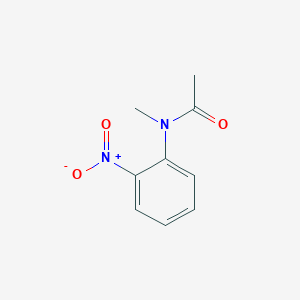
4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole
Vue d'ensemble
Description
“4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole” is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an oxazole ring attached to a phenyl ring at the 2-position and two methyl groups at the 4,4-positions of the oxazole ring .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, ring-opening reactions, and reactions at the exocyclic double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, oxazoles are stable compounds that are resistant to reduction and oxidation .Applications De Recherche Scientifique
Polymer Functionalization and Synthesis
Chain-end Functionalization of Polymers : The novel syntheses of oxazole derivatives, including 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole, have been explored for the chain-end functionalization of polymers. This approach enables the synthesis of ω-oxazolyl polystyrene with potential applications in the development of aromatic carboxyl chain-end functionalized polystyrene, which could be useful in creating advanced polymeric materials with specific end-group functionalities (Summers & Quirk, 1996).
Synthesis of Functionalized Polymers : The use of 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in atom transfer radical polymerization (ATRP) reactions has been reported for the syntheses of oxazolyl functionalized polymers. This methodology allows for the precise control over polymer architecture and the introduction of functional groups, which is crucial for the development of polymers with tailored properties for specific applications (Summers, Maseko, & Summers, 2013).
Organic Synthesis and Materials Science
Oxazole Derivatives as Building Blocks : Oxazole derivatives, including those related to this compound, have been utilized as building blocks in the synthesis of various organic compounds. These compounds have applications ranging from the development of new synthetic routes to the exploration of their potential as intermediates in the synthesis of complex molecules (Shapiro, 1993).
Nonlinear Optical Properties : The synthesis and study of nonlinear optical properties of oxazole derivatives have been investigated, with a focus on understanding their potential applications in photonics and electronics. These studies highlight the significance of oxazole compounds in the development of materials with enhanced optical properties for use in various technological applications (Murthy et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-4-6-10(7-5-9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKROYGEIXIACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(CO2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395158 | |
| Record name | 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79568-30-2 | |
| Record name | 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)
![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)






![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)


